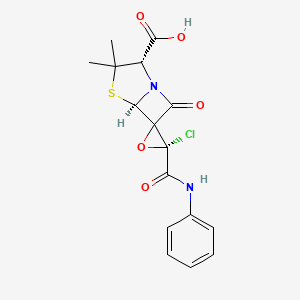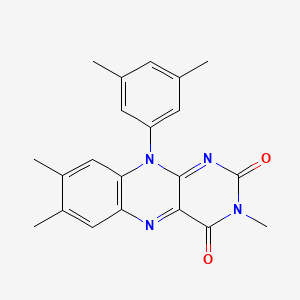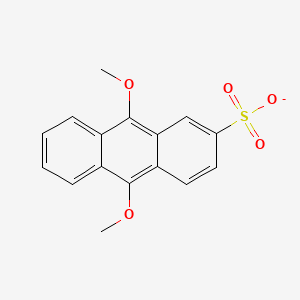
Rubidium iodide
Übersicht
Beschreibung
Rubidium iodide is used for making metal rubidium and other rubidium salts. It is also used in the production of special glass, miniature high energy battery, and crystal scintillation counter .
Synthesis Analysis
Rubidium iodide can be synthesized in several ways. One way is to react rubidium hydroxide with hydroiodic acid. The resulting salt can then be purified by recrystallization .Molecular Structure Analysis
Rubidium iodide has a molecular weight of 212.3723. Its structure can be viewed using Java or Javascript .Chemical Reactions Analysis
Rubidium iodide forms colorless crystals and reacts with halogens to form polyhalides: RbI3, RbICl2, RbICl4 . It can be synthesized using a mixed reaction of rubidium hydroxide and hydriodic acid/hydrogen iodide .Physical And Chemical Properties Analysis
Rubidium iodide forms colorless crystals, and has a red-violet flame color. The refractive index of the crystals is nD = 1.6474. It reacts with halogens to form polyhalides: RbI3, RbICl2, RbICl4. It is easily soluble in water, liquid ammonia, sulfuric acid, RbI·6NH3 and RbI·3SO2 .Wissenschaftliche Forschungsanwendungen
Perovskite Solar Cells
Rubidium iodide is utilized as an additive in tin-lead perovskite solar cells to reduce recombination losses and increase carrier lifetime . The addition of RbI improves the optoelectronic properties of mixed tin-lead perovskites, which are crucial for the development of high-efficiency all-perovskite tandem solar cells. This approach leads to a significant reduction in defect density and an increase in electron conductivity, resulting in improved open-circuit voltage and overall cell efficiency .
Optoelectronic Device Enhancement
In the realm of halide perovskite materials , doping with alkali metals like rubidium iodide has shown promising results . RbI doping can lead to improved morphology, suppressed ion migration, reduced non-radiative recombination, passivation of bulk and interface defects, and increased thermal stability. These enhancements are vital for the efficiency and stability of devices such as LEDs, photodetectors, lasers, and solar cells .
Thermoelectric Generators
Rubidium iodide finds application in thermoelectric generators that operate on the magnetohydrodynamic principle . These generators convert thermal energy directly into electrical energy and are useful in power generation where traditional methods are not viable.
Laser Cooling
In the field of laser cooling , RbI is used to achieve Bose-Einstein condensation . This process involves cooling a group of atoms to temperatures very close to absolute zero, creating a new state of matter. Rubidium iodide plays a role in the manipulation of atomic states necessary for this process.
Atomic Clocks
Atomic clocks: , which are the most accurate time-keeping devices, use rubidium iodide for its hyperfine structure properties . These clocks are essential in GPS systems, scientific research, and for maintaining the precision of international time standards.
GPS Systems
Rubidium iodide is used in GPS systems to produce a ‘primary frequency’ which is crucial for the accuracy of the positioning information . The stability and precision provided by RbI contribute to the reliability of GPS technology.
Special Glass Production
In the manufacturing of special glass , rubidium iodide is used to impart unique properties such as improved durability and specialized optical characteristics . This type of glass is often used in high-tech applications, including certain types of lenses and scientific instruments.
Crystal Scintillation Counters
Rubidium iodide is also employed in the production of crystal scintillation counters . These devices are used to detect and measure ionizing radiation by producing and measuring flashes of light (scintillations) that occur when radiation interacts with certain materials.
Zukünftige Richtungen
Recent research has shown that Rubidium iodide can be used as an additive for methylammonium-free Sn-Pb perovskites, which has resulted in an improvement in conversion efficiencies and stability . Another study suggests that the effect of alkali metal incorporation on the efficiency and stability of halide perovskite materials should be further investigated via in-situ characterization methods .
Wirkmechanismus
Target of Action
Rubidium iodide (RbI) is a salt of rubidium and iodine . It is a white solid with a melting point of 642 °C Rubidium ions (rb+) can replace potassium ions (k+) in biological systems due to their similar biochemical properties .
Mode of Action
It is known that rubidium reacts violently with halogens, including iodine, to form rubidium iodide . This reaction can be represented as: 2Rb + I2 → 2RbI .
Biochemical Pathways
Rubidium ions can act as a tracer of potassium ions transport routes in biological systems . This suggests that rubidium iodide could potentially affect biochemical pathways involving potassium.
Pharmacokinetics
It is known that rubidium iodide is easily soluble in water, liquid ammonia, sulfuric acid, rbi·6nh3, and rbi·3so2 . This solubility could potentially influence its bioavailability.
Result of Action
One study suggests that rubidium iodide can reduce recombination losses and increase carrier lifetime in perovskite films .
Action Environment
Environmental factors can influence the action, efficacy, and stability of rubidium iodide. For instance, rubidium iodide will discolor when exposed to light or air . Furthermore, it emits toxic vapors when heated .
Eigenschaften
IUPAC Name |
rubidium(1+);iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/HI.Rb/h1H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUBYPSJBBQSOU-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Rb+].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
RbI, IRb | |
| Record name | rubidium iodide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Rubidium_iodide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00880081 | |
| Record name | Rubidium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.372 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rubidium iodide | |
CAS RN |
7790-29-6 | |
| Record name | Rubidium iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7790-29-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007790296 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rubidium iodide (RbI) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Rubidium Iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00880081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium iodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.271 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RUBIDIUM IODIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18CYW0VL2X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-(7-chloro-1,8-naphthyridin-2-yl)-4,5-dioxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] 4-methyl-4-oxidopiperazin-4-ium-1-carboxylate](/img/structure/B1230189.png)

![N-[4-[(1,2-dimethyl-5-indolyl)methylsulfamoyl]phenyl]acetamide](/img/structure/B1230192.png)



![Methyl 7-[5-hydroxy-2-(3-hydroxyoct-1-enyl)-3-oxocyclopentyl]hept-5-enoate](/img/structure/B1230203.png)
![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)



